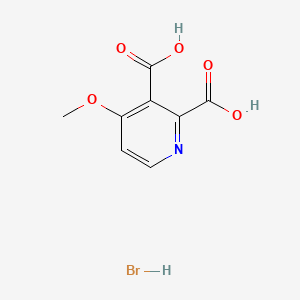

4-Methoxypyridine-2,3-dicarboxylicacidhydrobromide

Beschreibung

4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is a heterocyclic dicarboxylic acid derivative with a methoxy substituent at the 4-position of the pyridine ring. Its hydrobromide salt form enhances solubility in polar solvents, making it advantageous for synthetic and crystallographic applications.

Eigenschaften

Molekularformel |

C8H8BrNO5 |

|---|---|

Molekulargewicht |

278.06 g/mol |

IUPAC-Name |

4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |

InChI |

InChI=1S/C8H7NO5.BrH/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11;/h2-3H,1H3,(H,10,11)(H,12,13);1H |

InChI-Schlüssel |

SWWHTDYENGUHNU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC=C1)C(=O)O)C(=O)O.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine-2,3-dicarboxylic acid .

Wissenschaftliche Forschungsanwendungen

4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methoxy vs. Methyl and Halogen Groups

- 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester (CAS 112110-16-4):

The methyl substituent at the 5-position reduces electron-withdrawing effects compared to the methoxy group, altering reactivity in esterification and coordination reactions. The ester form (dimethyl ester) further modifies solubility and hydrolytic stability . - 6-Chloroquinoxaline-2,3-dicarboxylic Acid (m.p. 175°C, decomp.): The chlorine substituent and quinoxaline backbone increase electronegativity and thermal stability relative to the pyridine system.

- Methylbicyclo-[2,2,1]heptene-2,3-dicarboxylic Anhydride (MNA): A non-aromatic dicarboxylic anhydride with a bicyclic structure. Unlike the pyridine-based compound, MNA’s reactivity is dominated by its anhydride group, favoring polymerization and resin synthesis .

Table 1: Substituent and Thermal Properties

| Compound | Substituent/Backbone | Melting Point (°C) | Key Reactivity |

|---|---|---|---|

| 4-Methoxypyridine-2,3-dicarboxylic Acid Hydrobromide | 4-OCH₃, Pyridine | Not reported | Salt formation, coordination |

| 6-Chloroquinoxaline-2,3-dicarboxylic Acid | 6-Cl, Quinoxaline | 175 (decomp.) | Anhydride formation |

| 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester | 5-CH₃, Pyridine | Not reported | Ester hydrolysis |

| MNA | Bicyclic Anhydride | Not reported | Polymerization |

Acid/Anhydride vs. Salt Forms

- Hydrobromide Salt : Enhances aqueous solubility and crystallinity, critical for X-ray diffraction studies (e.g., SHELX software applications ).

- Free Dicarboxylic Acids : Compounds like itaconic acid (2-methylenesuccinic acid) exhibit polymerization via addition/condensation reactions due to unsaturated bonds, a feature absent in the saturated pyridine derivative .

- Anhydrides: MNA and quinoxaline-derived anhydrides show higher reactivity in epoxy resin curing compared to the hydrobromide salt, which is more suited for pharmaceutical synthesis .

Biologische Aktivität

4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide (also known as 4-Methoxypyridine-2,3-dicarboxylic acid) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C₉H₉BrN₂O₄

- Molecular Weight : 277.08 g/mol

- CAS Number : 1122-96-9

Antimicrobial Properties

Research indicates that 4-Methoxypyridine derivatives exhibit significant antimicrobial activity. A study by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A comparative analysis indicated that its antioxidant capacity is comparable to well-known antioxidants like ascorbic acid .

Cytotoxic Effects

In cancer research, 4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has been evaluated for cytotoxic effects on various cancer cell lines. A study found that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 4-Methoxypyridine derivatives in treating bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments .

- Cancer Treatment : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment .

Research Findings

A summary of key research findings related to the biological activity of 4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.